7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the introduction of a bromine atom at the 7-position of the triazolopyridine ring. One common method involves the use of lithium derivatives to introduce bromine. For instance, the reaction of a lithium derivative with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution can yield 7-bromotriazolopyridine with a yield of 70% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like toluene and the use of catalysts or reagents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other triazolopyridine compounds. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines, such as:
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Uniqueness
This structural feature distinguishes it from other triazolopyridines and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
7-bromotriazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(7(12)13)9-10-11(4)5/h1-3H,(H,12,13) |
InChI Key |
LYWBFULWOGWHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NN2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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